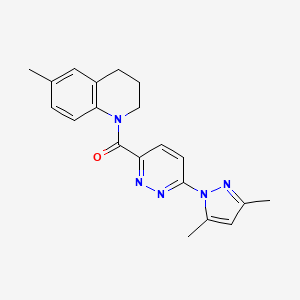

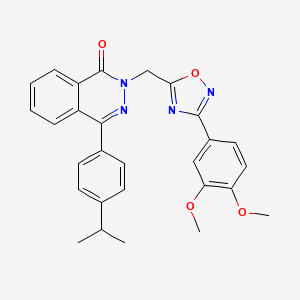

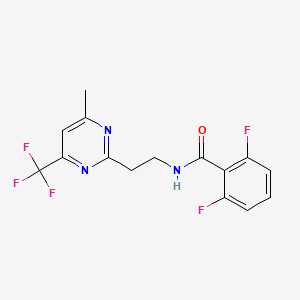

![molecular formula C17H18N2O2S B2738550 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097908-61-5](/img/structure/B2738550.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and prevalence in various biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. Factors that could be influenced by these details include the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against Influenza A Virus H1N1

The compound demonstrates antiviral potential against the influenza A virus subtype H1N1 . Influenza viruses remain a significant public health concern, and small molecules capable of inhibiting their replication are highly sought after. The synthetic approach involves nitrosocarbonyl chemistry, leading to nucleoside derivatives that exhibit promising antiviral activity against H1N1. These findings contribute to the ongoing efforts to combat influenza outbreaks.

Carbocyclic Nucleoside Analogues

The compound serves as a key intermediate in the synthesis of carbocyclic nucleoside analogues. Nitrosocarbonyl intermediates play a crucial role in this process, allowing for the efficient construction of these valuable compounds. Carbocyclic nucleosides find applications in antiviral drug development and as potential therapeutic agents .

Human Herpes and Varicella Viruses

While not directly related to the compound , similar nucleoside derivatives have shown moderate activity against human herpes and varicella viruses . This highlights the broader potential of nitrosocarbonyl-based chemistry in antiviral research.

Human Papillomavirus (HPV) Inhibition

Certain nucleoside derivatives derived from nitrosocarbonyl chemistry exhibit strong activity against human papillomavirus (HPV) . HPV is associated with various cancers, making these findings relevant for potential therapeutic strategies.

Organic Synthesis and Nitrosocarbonyl Chemistry

The compound’s synthetic protocol relies on nitrosocarbonyl chemistry, which is a fascinating area of organic chemistry. Nitrosocarbonyls are fleeting intermediates with diverse synthetic applications . Researchers continue to explore their reactivity and utility in various contexts.

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-15(18-12-17(21)9-5-2-6-10-17)14-11-22-16(19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNSJDIAULZNTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

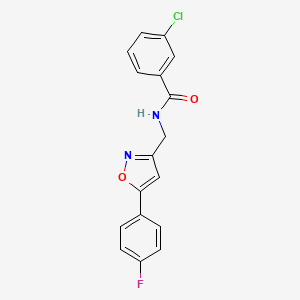

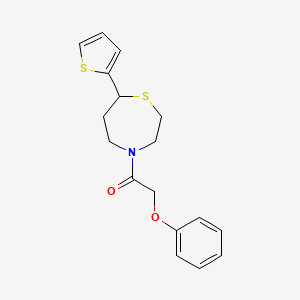

![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)

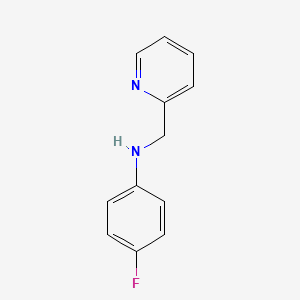

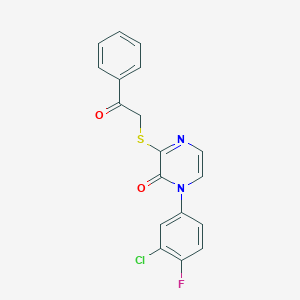

![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)

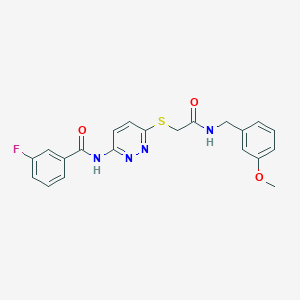

![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)

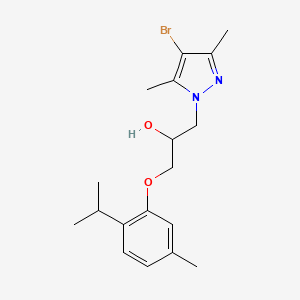

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)